TPI-1917-49: Mechanism of Action in Amyloid Precursor Protein Processing
TPI-1917-49: Mechanism of Action in Amyloid Precursor Protein Processing
Executive Summary
TPI-1917-49 represents a pivotal shift in Alzheimer’s Disease (AD) therapeutic strategy, moving away from the direct inhibition of
Classified as a substituted dithiazole piperazine benzamide , TPI-1917-49 functions as a positive modulator of
Molecular Identity & Physicochemical Profile[1][2]
TPI-1917-49 was identified through a parallel synthesis campaign targeting dithiazole scaffolds.[1][2][3][4] Its structural design prioritizes blood-brain barrier (BBB) penetrance and metabolic stability.[1]
Chemical Structure Analysis[1]
-
IUPAC Name: 3-((4-(3-hydroxyphenyl)thiazol-2-yl)amino)-4-(4-(4-(3-hydroxyphenyl)thiazol-2-yl)piperazin-1-yl)benzamide[1][2]
-
Core Scaffold: Benzamide core substituted with a piperazine linker.[2]
-
Pharmacophores: Two thiazole rings, each bearing a 3-hydroxyphenyl group.[1][2] The hydroxyl moieties likely participate in hydrogen bonding within the target binding pocket, while the thiazole-piperazine axis provides the necessary rigidity and lipophilicity for membrane intercalation.
Key Properties
| Property | Characteristic | Clinical Relevance |
| Molecular Class | Dithiazole Piperazine Benzamide | Synthetic small molecule optimized for CNS targeting.[1] |
| BBB Permeability | High | Essential for engaging neuronal APP processing machinery in the cortex and hippocampus. |
| Solubility | Moderate (Lipophilic) | Facilitates membrane association where APP cleavage occurs.[1] |
| Target Selectivity | Avoids Notch-related toxicity associated with |
Mechanism of Action (MOA)[1]
The therapeutic efficacy of TPI-1917-49 stems from its ability to alter the proteolytic fate of APP.[1][5][6]
The APP Processing Dichotomy
APP is a transmembrane protein processed via two mutually exclusive pathways:
-
Amyloidogenic Pathway (Pathological): Initiated by
-secretase (BACE1), releasing sAPP and leaving a C-terminal fragment (C99).[1] Subsequent cleavage by -secretase releases toxic A peptides.[1] -
Non-Amyloidogenic Pathway (Protective): Initiated by
-secretase (ADAM10/ADAM17).[1] This cleavage occurs within the A sequence (between Lys16 and Leu17), physically destroying the potential to form amyloid. It releases sAPP and a C-terminal fragment (C83).[1]
TPI-1917-49 Modulation
TPI-1917-49 acts as a pathway shifter .[1] It does not inhibit BACE1 directly; rather, it upregulates the efficiency of the
-
Substrate Depletion: By accelerating
-cleavage, TPI-1917-49 depletes the pool of full-length APP available for BACE1.[1] -
Neuroprotection: The resulting increase in sAPP
exerts neurotrophic effects, promoting neurite outgrowth and synaptic plasticity, countering the neurotoxicity of existing A oligomers.
MOA Visualization
The following diagram illustrates the shift in APP processing induced by TPI-1917-49.
Figure 1: TPI-1917-49 shifts APP processing toward the
Experimental Validation & Protocols
To validate the efficacy of TPI-1917-49, researchers must employ a combination of solid-phase synthesis for compound generation and cell-based assays for functional verification.[1]
Synthesis Protocol (Solid-Phase)
The synthesis of TPI-1917-49 utilizes a "tea-bag" or parallel synthesis approach on MBHA resin, allowing for the rapid construction of the dithiazole scaffold.[1]
Step-by-Step Methodology:
-
Resin Loading: Begin with
-methylbenzhydrylamine (MBHA) hydrochloride resin.[1][2] -
Coupling 1: Couple 3-nitro-4-fluoro benzamide to the resin using standard amide coupling reagents (e.g., DIC/HOBt).[1]
-
Nucleophilic Displacement: Treat the resin with Boc-piperazine to displace the fluorine atom.[2]
-
Reduction: Reduce the nitro group to an amine using Tin(II) chloride (SnCl
) in DMF. -
Thiourea Formation: React the resulting aniline amine with Fmoc-isothiocyanate .
-
Hantzsch Cyclization:
-
Remove Fmoc protection (20% piperidine in DMF).
-
React the resin-bound thiourea with 2-bromo-1-(3-hydroxyphenyl)ethanone in DMF at 85°C overnight. This forms the thiazole rings.[2]
-
-
Cleavage: Cleave the final compound from the resin using Hydrofluoric Acid (HF) to yield TPI-1917-49.[1]
In Vitro Efficacy Assay
Objective: Quantify the shift from A
Protocol:
-
Cell Line: Use CHO cells stably transfected with human APP751 (CHO-7W) or SH-SY5Y neuroblastoma cells.[1]
-
Treatment: Incubate cells with TPI-1917-49 (0.1
M – 10 M) for 24 hours.[1] Include vehicle (DMSO) and a positive control (e.g., TAPI-1, though TAPI-1 is an inhibitor, use a known activator if available, or compare vs BACEi).[1] -
Supernatant Analysis (ELISA):
-
A
40/42: Use sandwich ELISA kits specific for the C-terminus of A . -
sAPP
: Use an ELISA specific for the -cleavage site (binding to the sequence spanning the A region).
-
-
Cytotoxicity: Perform an MTT or LDH release assay to ensure observed reductions in A
are not due to cell death.
Expected Results:
-
A
Levels: Dose-dependent decrease.[1] -
sAPP
Levels: Dose-dependent increase (inverse correlation with A ).
Data Summary: TPI-1917-49 vs. Standard Inhibitors[1][8]
The following table contrasts TPI-1917-49 with traditional secretase inhibitors, highlighting its superior safety profile.
| Feature | TPI-1917-49 | BACE Inhibitors (e.g., Verubecestat) | |
| Primary Target | |||
| Effect on A | Decreases | Decreases | Decreases |
| Effect on sAPP | Increases (Neuroprotective) | No Change / Decrease | No Change |
| Major Side Effects | Minimal (observed in mouse models) | Pigmentation issues, cognitive worsening (due to off-target substrates like NRG1) | Notch signaling inhibition (GI toxicity, skin cancer) |
| Mechanism Type | Gain of Function (Protective) | Loss of Function (Blockade) | Loss of Function (Blockade) |
References
-
Wang, H., Wang, R., Lakshmana, M. K., & Nefzi, A. (2014).[1][4] Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents.[3][4] Bioorganic & Medicinal Chemistry Letters, 24(19), 4667–4670.[1]
-
Kuhn, P. H., et al. (2010).[1] ADAM10 is the physiologically relevant, constitutive alpha-secretase of the amyloid precursor protein. The EMBO Journal, 29(17), 3020–3032.[1]
-
Postina, R. (2008).[1] A closer look at alpha-secretase. Current Alzheimer Research, 5(2), 179–186.[1]
-
Torrey Pines Institute for Molecular Studies. (n.d.). Research Portfolio: Alzheimer's Disease Therapeutics.[4]
Sources
- 1. Tpi 287 | C46H63NO15 | CID 11564168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
